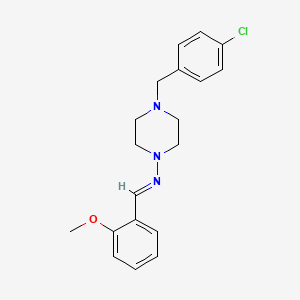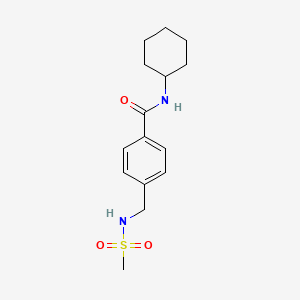![molecular formula C13H19N3O2 B5549056 4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)
4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.147726857 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Chemical and Molecular Dynamic Simulation Studies
Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. This research demonstrates the potential of these compounds in protecting metallic surfaces against corrosion, a crucial aspect in materials science and engineering. The study involved evaluating global reactivity parameters and binding energies on metal surfaces, providing insights into the efficiency of these inhibitors (Kaya et al., 2016).
Structural and Molecular Studies
Structural analysis of piperidine and pyrimidine derivatives has been a subject of interest, focusing on their crystal structures and hydrogen bonding patterns. Such studies are essential for understanding the molecular interactions and stability of these compounds, which can influence their reactivity and potential applications in drug design and development (Orozco et al., 2009).
Pharmacological Applications
The synthesis and pharmacological evaluation of piperazino-pyrimidines have revealed their significant potential in developing new therapeutic agents. These compounds exhibit a range of pharmacological activities, including antiemetic, tranquilizing, and analgesic effects, highlighting their potential in drug discovery and development for treating various conditions (Mattioda et al., 1975).
Sigma-1 Receptor Antagonists for Neuropathic Pain
Novel pyrimidines have been identified as potent sigma-1 receptor antagonists, showing promising pharmacological activity against neuropathic pain. The discovery and synthesis of these compounds, along with their in vitro and in vivo evaluations, underscore the therapeutic potential of pyrimidine derivatives in treating neuropathic pain and possibly other conditions (Lan et al., 2014).
Nonlinear Optical Properties
The investigation of thiopyrimidine derivatives for their nonlinear optical properties has provided valuable insights into the applications of these compounds in optoelectronics. Density functional theory (DFT) calculations have been utilized to study the structural parameters, electronic properties, and NLO characteristics of phenyl pyrimidine derivatives, demonstrating their potential in high-tech applications related to nonlinear optics (Hussain et al., 2020).
Mecanismo De Acción
The mechanism of action of pyrimidines can vary depending on their specific structure and the biological system in which they are acting. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Safety and Hazards
The safety and hazards associated with a specific pyrimidine derivative would depend on its exact molecular structure and how it is used. For example, the compound “1-(2-Pyrimidyl)piperazine” has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-6-7-14-13(15-10)18-9-12(17)16-8-4-3-5-11(16)2/h6-7,11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBNISDFYZOYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![N-(PYRIDIN-2-YL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5549008.png)
![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide](/img/structure/B5549033.png)
![methyl 4-({4-[(E)-(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoate](/img/structure/B5549046.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)amino]pyridine-3-carboxamide](/img/structure/B5549062.png)

![1-(cyclobutylcarbonyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5549070.png)

